2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile
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Overview
Description
“2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a chloro group (Cl), a methoxy group (OCH3), and a nitrile group (CN). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a benzene derivative. The exact method would depend on the specific reactions used to introduce the chlorobenzyl, methoxy, and nitrile groups. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular formula of “this compound” is C15H12ClNO2 . This suggests that the compound has 15 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .Chemical Reactions Analysis
The chemical reactions that “this compound” can undergo would depend on the conditions and the other reactants present. The chlorobenzyl group might undergo nucleophilic substitution reactions, while the nitrile group could participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, these properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, without specific experimental data, it’s difficult to provide an analysis of these properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-6-methoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-18-14-7-4-8-15(12(14)9-17)19-10-11-5-2-3-6-13(11)16/h2-8H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIORKDTAMLZOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCC2=CC=CC=C2Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381603 |
Source
|
Record name | 2-[(2-chlorobenzyl)oxy]-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-02-1 |
Source
|
Record name | 2-[(2-chlorobenzyl)oxy]-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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